2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol

描述

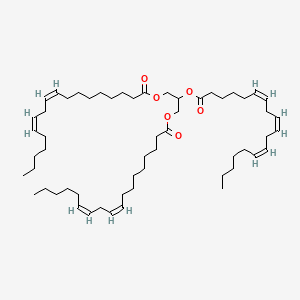

2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acid chains. This compound is notable for its unique structure, which includes gamma-linolenic acid and linoleic acid as its fatty acid components. Triglycerides like this one play crucial roles in biological systems, serving as energy storage molecules and components of cell membranes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with the appropriate fatty acids. This process requires specific reaction conditions, such as the presence of a strong acid catalyst (e.g., sulfuric acid) and controlled temperature to ensure the formation of the desired ester bonds.

Industrial Production Methods: In an industrial setting, the production of this triglyceride can be scaled up using similar esterification processes. Large reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The process may also involve purification steps to isolate the triglyceride from by-products and unreacted starting materials.

化学反应分析

Types of Reactions: 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and free fatty acids.

Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents; controlled temperature and pH.

Hydrolysis: Water, dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide); elevated temperature.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); controlled temperature and pressure.

Major Products Formed:

Oxidation: Peroxides, aldehydes, ketones.

Hydrolysis: Glycerol, free fatty acids.

Reduction: Saturated fatty acids.

科学研究应用

2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol has several scientific research applications:

Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of triglycerides in various environments.

Biology: It is used in biological studies to understand lipid metabolism and the role of triglycerides in cellular processes.

Medicine: Research on this compound contributes to the development of treatments for metabolic disorders and cardiovascular diseases.

Industry: It is used in the production of biofuels and other lipid-based products.

作用机制

The mechanism by which 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol exerts its effects involves its interaction with cellular membranes and metabolic pathways. The compound can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of free fatty acids that participate in energy production and signaling pathways.

相似化合物的比较

Triglycerides with different fatty acid compositions (e.g., triglycerides with oleic acid, palmitic acid).

Other polyunsaturated fatty acid-containing triglycerides.

This comprehensive overview highlights the importance of 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for research and application in multiple fields.

生物活性

2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol (referred to as 2-GLDLG) is a complex glycerolipid that has garnered attention for its potential biological activities. This article explores the compound’s properties, mechanisms of action, and implications in various biological contexts based on recent research findings.

Chemical Structure and Properties

2-GLDLG is a triacylglycerol characterized by the presence of gamma-linolenic acid (GLA) and linoleic acid (LA) in its structure. The specific arrangement of these fatty acids contributes to its unique biological properties. The molecular formula for 2-GLDLG is C₃₁H₅₄O₆, highlighting its complexity as a lipid molecule.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that 2-GLDLG exhibits significant anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is particularly relevant in conditions like arthritis and other inflammatory diseases.

2. Lipid Metabolism Regulation

2-GLDLG influences lipid metabolism by enhancing the uptake of fatty acids in adipocytes. Studies have demonstrated that it can improve insulin sensitivity and lipid profiles, making it a potential candidate for managing metabolic disorders such as obesity and type 2 diabetes.

3. Neuroprotective Properties

Emerging evidence suggests that 2-GLDLG may have neuroprotective effects, potentially benefiting neurodegenerative diseases. It has been observed to reduce oxidative stress and promote neuronal survival in vitro, indicating its role in protecting against conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities of 2-GLDLG

Case Study: Anti-inflammatory Effects in Arthritis Models

A study conducted on animal models of arthritis demonstrated that administration of 2-GLDLG significantly reduced joint swelling and pain compared to control groups. The mechanism involved downregulation of NF-kB signaling pathways, leading to decreased expression of inflammatory markers.

Case Study: Effects on Lipid Profiles

In a clinical trial involving overweight participants, supplementation with 2-GLDLG resulted in notable improvements in serum lipid levels, including reductions in triglycerides and LDL cholesterol. Participants also exhibited improved insulin sensitivity as measured by HOMA-IR scores.

The biological activities of 2-GLDLG can be attributed to several mechanisms:

- Fatty Acid Composition : The presence of GLA and LA allows for the modulation of eicosanoid synthesis, which plays a crucial role in inflammation and immune responses.

- Cell Signaling Pathways : 2-GLDLG interacts with various cell signaling pathways, including those involving PPARs (Peroxisome Proliferator-Activated Receptors), which are critical for regulating metabolism and inflammation.

属性

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,39-36- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODZAXDQVIGGDB-NPAMDYFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。